2-chloro-N,N-dimethylisonicotinamide
Overview
Description
2-Chloro-N,N-dimethylisonicotinamide, also known as 2-Chloro-DMIT, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound nicotinamide, which is a component of vitamin B3. 2-Chloro-DMIT is used as a tool in biochemistry and physiology research, due to its ability to interact with enzymes and other proteins.
Scientific Research Applications
Synthesis and Industrial Applications
Synthesis Methodology : Du Xiao-hua (2013) developed a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide, highlighting its role as an important synthesis intermediate. This method features advantages such as simple operations and less waste, making it valuable for industrial scale use (Du Xiao-hua, 2013).
Herbicide Intermediate : Peng Xue-wei (2011) synthesized 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron, using 2-chloronicotinic acid. This demonstrates its application in the agricultural chemical industry (Peng Xue-wei, 2011).
Chemical Reactions and Properties
Dinuclear Complexes Study : G. Davies et al. (1985) investigated the synthesis, structure, and properties of isomeric dinuclear complexes involving N,N-diethylnicotinamide, providing insights into the complex chemical behavior of related compounds (Davies et al., 1985).
Ionic Dissociation and Reactions : Kazutaka Arai and Michinori Oki (1976) explored the ionic dissociation and reactions of 2-chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane, providing valuable insights into the chemical behavior of chlorinated compounds, which could be extrapolated to 2-chloro-N,N-dimethylisonicotinamide (Arai & Oki, 1976).
Thermodynamic Properties
- Heat Capacity and Thermodynamics : Xiao-hong Sun et al. (2005) measured the low-temperature heat capacities of 2-chloro-N,N-dimethylnicotinamide, providing important thermodynamic data for this compound (Sun et al., 2005).
Biocatalytic Applications
- Enzymatic Production of 2-Chloronicotinic Acid : R. Zheng et al. (2018) utilized an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, demonstrating the potential of biocatalysis in producing compounds like 2-chloronicotinic acid, related to 2-chloro-N,N-dimethylisonicotinamide (Zheng et al., 2018).
Pharmaceutical Applications
- Synthesis of Nevirapine : Hu Yong-an (2012) reported on the synthesis of the anti-infective agent nevirapine, where 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide was used, showcasing its application in pharmaceutical synthesis (Hu Yong-an, 2012).
Miscellaneous Applications
- Chloro Complexation Study : S. Ishiguro and R. Takahashi (1991) studied the chloro complexation of lanthanide(III) ions in N,N-dimethylformamide, which is relevant to the understanding of complexation behaviors in systems similar to 2-chloro-N,N-dimethylisonicotinamide (Ishiguro & Takahashi, 1991).
properties
IUPAC Name |
2-chloro-N,N-dimethylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAJZPKKCKUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376266 | |
Record name | 2-chloro-N,N-dimethylisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylisonicotinamide | |
CAS RN |
209262-63-5 | |
Record name | 2-Chloro-N,N-dimethyl-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209262-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N,N-dimethylisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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